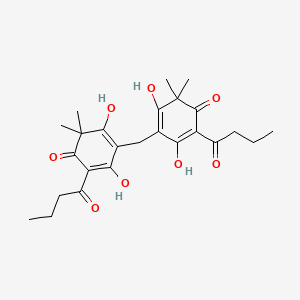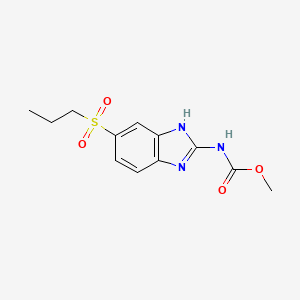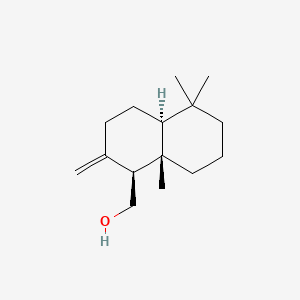
Arginylprolin
Übersicht
Beschreibung
Arginylproline is a dipeptide composed of arginine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .
Molecular Structure Analysis
The molecular weight of Arginylproline is 271.32 g/mol and its formula is C11H21N5O3 . It’s also known that Arginylproline is a dipeptide, which means it’s composed of two amino acids joined by a peptide bond .
Physical And Chemical Properties Analysis
Arginylproline has a molecular weight of 271.32 g/mol and its formula is C11H21N5O3 . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Peptiden
Arg-Pro wird bei der Synthese von bioaktiven Peptiden verwendet, insbesondere von solchen, die mit der Sequenz des adrenocorticotropen Hormons (ACTH) verwandt sind. Die Verwendung verschiedener Kondensationsmittel im Syntheseprozess unterstreicht die Vielseitigkeit von Arg-Pro bei der Herstellung von Peptiden mit spezifischen biologischen Aktivitäten .
Antimikrobielle Peptide
Arg-Pro-reiche Peptide wurden als potenzielle antimikrobielle Wirkstoffe identifiziert. Diese Peptide, die aus bioinformatischen Ansätzen gewonnen werden, zeigen eine starke Aktivität gegen Pilzpathogene wie Candida-Arten und bieten einen neuen Weg für die Entwicklung von Antimykotika .
Identifizierung von Lebensmittel-Biomarkern
Im Bereich der Lebensmittelwissenschaft wurde Arg-Pro in verschiedenen Lebensmitteln wie Geflügel und Schweinefleisch nachgewiesen. Sein Vorhandensein kann als Biomarker für den Verzehr dieser Lebensmittel dienen, was für Ernährungstudien und die Lebensmittel-Authentifizierung wertvoll ist .
Wirkmechanismus
Target of Action
Arginylproline, also known as Arg-Pro, is a dipeptide composed of the amino acids arginine and proline . The primary target of Arg-Pro is the peptide transporter 1 (PepT1) . PepT1 is a protein that facilitates the transport of peptides across the cell membrane .
Mode of Action
Arg-Pro interacts with its target, PepT1, to influence intracellular triglyceride (TG) levels . Specifically, Arg-Pro reduces the levels of intracellular TG that are stimulated by Oleic acid . This interaction and resulting change in TG levels occur through the PepT1 pathway .
Biochemical Pathways
The action of Arg-Pro affects the arginine and proline metabolism pathway . This pathway is central to the biosynthesis of the amino acids arginine and proline from glutamate . The pathways linking arginine, glutamate, and proline are bidirectional, meaning the net utilization or production of these amino acids is highly dependent on cell type and developmental stage .
Result of Action
The primary result of Arg-Pro’s action is the reduction of intracellular triglyceride (TG) levels . By interacting with the PepT1 pathway, Arg-Pro lowers the TG levels that are stimulated by Oleic acid . This action could potentially have implications for conditions related to lipid metabolism.
Biochemische Analyse
Biochemical Properties
Arginylproline plays a significant role in biochemical reactions. It reduces intracellular triglyceride (TG) levels stimulated by Oleic acid, through the peptide transporter 1 (PepT1) pathway . This suggests that Arginylproline interacts with the PepT1 transporter and potentially other biomolecules in the cell.
Cellular Effects
The effects of Arginylproline on cells are primarily related to its role in reducing intracellular triglyceride levels This could influence cell function by affecting lipid metabolism within the cell
Molecular Mechanism
The molecular mechanism of Arginylproline involves its interaction with the PepT1 pathway . This pathway is responsible for the transport of peptides across the cell membrane. By interacting with this pathway, Arginylproline can influence the intracellular levels of triglycerides .
Metabolic Pathways
Arginylproline is part of the arginine and proline metabolism, which is a central pathway for the biosynthesis of these amino acids from glutamate . The pathways linking arginine, glutamate, and proline are bidirectional, meaning the net utilization or production of these amino acids is highly dependent on cell type and developmental stage .
Transport and Distribution
Arginylproline is transported within cells via the PepT1 pathway . This pathway is responsible for the transport of peptides across the cell membrane. The distribution of Arginylproline within cells and tissues is likely influenced by this transport mechanism.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAALCCPOTJGB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178886 | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2418-69-1 | |
| Record name | Arg-Pro | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















